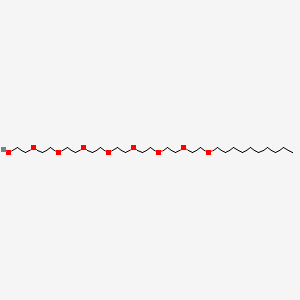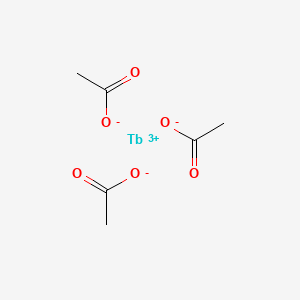
2,4,5-Trichloroanisole
説明
2,4,5-Trichloroanisole (2,4,5-TCA) is an organochlorine compound that is widely used in the synthesis of various chemicals. It is a colorless, volatile, and water-soluble liquid with a characteristic odor. 2,4,5-TCA is widely used in organic synthesis and can be found in a variety of products, including pharmaceuticals, pesticides, and food additives. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学的研究の応用
Metabolism in Plant Tissues
A study by Watts and Villiers (1988) investigated the metabolism of 2,4,5-trichlorophenoxy propionic acid in pear tissues, proposing 2,4,5-trichloroanisole as a possible metabolite. However, their chromatographic analysis did not confirm its presence. This indicates a potential role of this compound in plant metabolism under specific conditions (Watts & Villiers, 1988).
Presence in Woody Plants
Research by Fitzgerald, Brown, and Beck (1967) explored the degradation of 2,4,5-trichlorophenoxyacetic Acid in woody plants. They found 2,4,5-trichlorophenol but no apparent formation of this compound, suggesting its limited role in the degradation process in these plants (Fitzgerald, Brown, & Beck, 1967).
Detection in Wine Samples
Bianco et al. (2009) utilized solid-phase microextraction and gas chromatography to detect compounds like 2,4,6-trichloroanisole in wine samples. Their study highlights the importance of specific methods in detecting trace amounts of such compounds in food products (Bianco et al., 2009).
Environmental Impact and Detection
Karlsson et al. (1995) detected 2,4,6-trichloroanisole in surface waters and drinking water, emphasizing its environmental presence and the need for effective detection methods (Karlsson et al., 1995).
Effect on Wine Contamination
Vasserot, Pitois, and Jeandet (2001) demonstrated the protective effect of a composite cork stopper against 2,4,6-trichloroanisole contamination in Champagne wine, suggesting its utility in preventing wine spoilage (Vasserot, Pitois, & Jeandet, 2001).
Applications in Cork Stopper Treatment
A study by Vlachos et al. (2008) presented photocatalytic degradation of 2,4,6-trichloroanisole in the gas phase using nanocrystalline Titania, indicating a potential application in treating cork stoppers to prevent wine contamination (Vlachos et al., 2008)
作用機序
Target of Action
The primary target of 2,4,5-Trichloroanisole (TCA) is the olfactory system, specifically the cyclic nucleotide-gated channels associated with olfactory sensing . These channels play a crucial role in the detection of odors.
Mode of Action
TCA interacts with its targets by suppressing the cyclic nucleotide-gated channels in the olfactory system .
Biochemical Pathways
The formation mechanisms of TCA mainly include microbial O-methylation of chlorophenols and chlorination of anisole . These processes involve the conversion of chlorinated phenolic compounds into chlorinated anisole derivatives by naturally occurring airborne fungi and bacteria .
Pharmacokinetics
It is known that tca can migrate from its sources and contaminate various products, such as wine, during storage .
Result of Action
The action of TCA results in a musty, moldy smell in contaminated products . This is due to the compound’s strong off-flavor, which can considerably deteriorate the quality of food and beverages . In wine, for instance, TCA is the primary chemical compound responsible for cork taint, giving the wine a wet-moldy smell .
Action Environment
The action of TCA can be influenced by environmental factors. For example, the source of TCA in wine is usually the cork or other woodworks, but it can also contaminate wine from the environment . Furthermore, the presence of chlorinated phenolic compounds in the environment can lead to the production of TCA .
特性
IUPAC Name |
1,2,4-trichloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKBHOQOOGRFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064120 | |
| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6130-75-2 | |
| Record name | 2,4,5-Trichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6130-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A45S4076Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)



![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)



![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)
